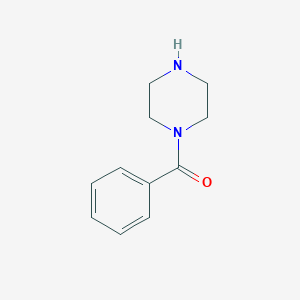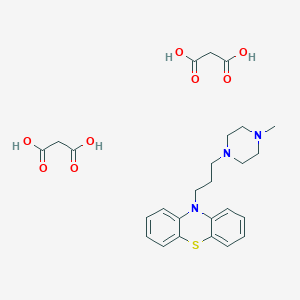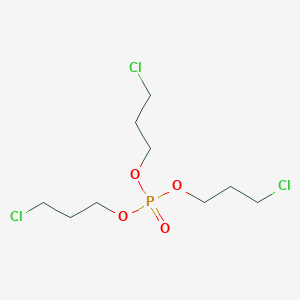
Z-Ala-Tyr-OH
Übersicht
Beschreibung
Z-Ala-Tyr-OH: is a dipeptide composed of the amino acids alanine and tyrosine Dipeptides are molecules consisting of two amino acids linked by a single peptide bond
Wirkmechanismus
Target of Action
Z-Ala-Tyr-OH, also known as Ala-Tyr, primarily targets the L-amino acid ligase from Bacillus subtilis (Bs) and Bacillus pumilus, which are crucial for its synthesis . It also acts as an inhibitor for cathepsin L , a protease involved in protein catabolism .
Mode of Action
Ala-Tyr interacts with its targets through an enzymatic cascade. The L-amino acid ligase from Bacillus subtilis (Bs) is coupled with the polyphosphate kinase (PPK) from Sulfurovum lithotrophicum (PPKSL) for regenerating ATP to produce Ala-Tyr . As a cathepsin L inhibitor, this compound exerts sub-micromolar antiviral activity against SARS-CoV-2, SARS-CoV-1, and human coronavirus 229E .
Biochemical Pathways
The synthesis of Ala-Tyr involves a multi-enzyme coupling reaction system, which has become a promising biomanufacturing platform for biochemical production . The L-amino acid ligases (Lals), which could condense two amino acids to their corresponding dipeptide, were discovered . The L-amino acid ligase from Bacillus subtilis (Bs) was selected and coupled with the PPK from Sulfurovum lithotrophicum (PPKSL) for regenerating ATP to produce Ala-Tyr .
Pharmacokinetics
It’s known that the compound is rapidly absorbed and eliminated, suggesting that taking this compound as a supplement is safe without affecting its own levels or serum levels of other amino acids .
Result of Action
The result of the action of this compound is the production of the dipeptide Ala-Tyr. In the optimization system, 40.1 mM Ala-Tyr was produced within 3 hours due to efficient ATP regeneration with hexametaphosphate (PolyP(6)) as the phosphate donor . The molar yield was 0.89 mol/mol based on the substrates added, while the productivity of Ala-Tyr achieved 13.4 mM/h .
Action Environment
The action environment of this compound is crucial for its synthesis and function. The synthesis of Ala-Tyr was developed by a L-amino acid ligase together with polyphosphate kinase (PPK) under optimized conditions (boric acid-borax (0.2 mol/L), 30°C, pH 9.5) . The environmental factors such as temperature, pH, and the presence of certain ions can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Z-Ala-Tyr-OH plays a significant role in biochemical reactions. It is synthesized by L-amino acid ligase, an enzyme that condenses two amino acids to form a corresponding dipeptide . The L-amino acid ligase from Bacillus subtilis and Bacillus pumilus have been applied for this compound synthesis .
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound involves its breakdown into its constituent amino acids. This process is facilitated by enzymes in the body, leading to the release of tyrosine .
Metabolic Pathways
This compound is involved in the metabolic pathway of tyrosine. After entering the body, it can be rapidly broken down to release tyrosine , which is then used in various metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Tyr-OH can be achieved through both chemical and enzymatic methods. One common chemical method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: In an industrial setting, the enzymatic synthesis of this compound can be more efficient and environmentally friendly. Enzymatic methods often involve the use of L-amino acid ligases, which catalyze the formation of peptide bonds between amino acids. For example, the L-amino acid ligase from Bacillus subtilis can be used in combination with polyphosphate kinase to regenerate adenosine triphosphate (ATP), facilitating the synthesis of this compound in a single pot reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Z-Ala-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue in this compound can be oxidized to form dityrosine or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reduction of the peptide bond or side chains can be achieved using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl group of tyrosine can undergo substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid.
Major Products:
Oxidation: Dityrosine, quinones.
Reduction: Reduced peptides.
Substitution: Nitrated or sulfonated tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
Z-Ala-Tyr-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in treating oxidative stress-related conditions.
Industry: Utilized in the development of bioactive materials and as a building block for more complex peptides
Vergleich Mit ähnlichen Verbindungen
Ala-Tyr: A dipeptide similar to Z-Ala-Tyr-OH but without the Z-protecting group.
Tyr-Ala: A dipeptide with the reverse sequence of amino acids.
Gly-Tyr: A dipeptide with glycine instead of alanine.
Uniqueness: this compound is unique due to the presence of the Z-protecting group, which can influence its reactivity and stability. This protecting group can be selectively removed under specific conditions, allowing for targeted modifications and applications in peptide synthesis .
Eigenschaften
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-13(21-20(27)28-12-15-5-3-2-4-6-15)18(24)22-17(19(25)26)11-14-7-9-16(23)10-8-14/h2-10,13,17,23H,11-12H2,1H3,(H,21,27)(H,22,24)(H,25,26)/t13-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPGUDNBCHNMDV-GUYCJALGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)









